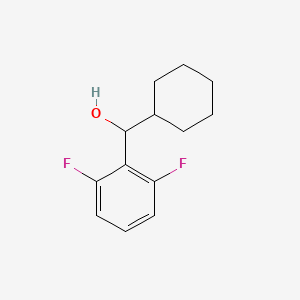

Cyclohexyl (2,6-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQNSAGHBRGSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl 2,6 Difluorophenyl Methanol

Direct Synthetic Pathways to Cyclohexyl (2,6-difluorophenyl)methanol

Stereocontrol in the Synthesis of this compound

Diastereoselective Transformations Affecting the Cyclohexyl Moiety

The stereoselective synthesis of the cyclohexanone (B45756) skeleton is of significant interest as it forms the core structure in many pharmaceutical compounds. beilstein-journals.org The controlled formation of stereocenters on the cyclohexyl ring relative to the chiral carbinol center is critical for producing the desired diastereomer of this compound. Diastereoselective transformations are often achieved through cascade reactions, where multiple chemical bonds and stereocenters are formed in a sequential manner within a single reaction vessel.

One prominent strategy involves a cascade inter-intramolecular double Michael addition, which can be used to construct highly functionalized cyclohexanone precursors. beilstein-journals.org For instance, the reaction of compounds like curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.org Such methods establish the relative stereochemistry of substituents on the cyclohexane (B81311) ring, which is crucial for the subsequent reduction step to form the final alcohol.

Key aspects of these transformations include:

Catalyst System: The choice of catalyst, such as a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) with a base like potassium hydroxide, is crucial for promoting the reaction under mild conditions. beilstein-journals.org

Reaction Conditions: The reactions are typically performed at room temperature, which helps in controlling the stereochemical outcome and preventing side reactions. beilstein-journals.org

Stereochemical Control: These cascade strategies can lead to complete diastereoselectivity, where the relative configurations of the newly formed stereocenters are precisely controlled. beilstein-journals.org For example, studies have confirmed that substituents introduced onto the cyclohexane ring often adopt a thermodynamically stable trans configuration to each other. beilstein-journals.org

Another relevant approach is the silyl-Prins cyclization, which can be used to prepare disubstituted six-membered oxygenated heterocycles like dihydropyrans. mdpi.com This methodology, while sensitive to the starting material's structure, allows for the diastereoselective formation of cis-2,6-disubstituted rings, demonstrating a powerful technique for controlling stereochemistry in cyclic systems. mdpi.com

Chiral Resolution Techniques

Since this compound possesses at least two chiral centers, its synthesis typically results in a mixture of stereoisomers. The separation of these enantiomers and diastereomers is a critical step, a process known as resolution.

One of the most established methods for resolving racemic mixtures is through the formation of diastereomeric derivatives. jackwestin.comwikipedia.org This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. jackwestin.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.orgucl.ac.uk After separation, hydrolysis of the individual diastereomeric esters regenerates the enantiomerically pure alcohols. jackwestin.com

A similar strategy involves the formation of diastereoisomeric ethers. A racemic alcohol can be reacted with an optically active compound containing a lactone moiety in the presence of an acid agent (e.g., p-toluenesulfonic acid). google.comgoogle.com The resulting diastereoisomeric ethers can then be separated by physical methods like chromatography or crystallization. google.comgoogle.com Subsequent acid solvolysis of the separated ethers yields the resolved enantiomers of the original alcohol. google.comgoogle.com

Table 1: Comparison of Chiral Resolution Strategies for Alcohols

| Method | Principle | Separation Technique | Post-Separation Step |

| Diastereomeric Salt Formation | Reaction of racemic alcohol with a chiral acid to form diastereomeric esters. jackwestin.com | Fractional Crystallization ucl.ac.uk | Hydrolysis to yield pure enantiomer. jackwestin.com |

| Diastereomeric Ether Formation | Reaction of racemic alcohol with a chiral lactone to form diastereomeric ethers. google.comgoogle.com | Chromatography or Crystallization google.com | Acid solvolysis to yield pure enantiomer. google.com |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP). jackwestin.com | HPLC or Gas Chromatography (GC) | None (direct isolation) |

For analytical and preparative-scale separations, chiral chromatography is a powerful tool. jackwestin.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Derivatization of the alcohol to an acetate (B1210297) or trifluoroacetate (B77799) ester can sometimes improve volatility and enhance separation during chiral gas chromatography. nih.gov

Advanced Reaction Conditions and Process Development

Modern pharmaceutical synthesis increasingly relies on advanced process technologies to improve efficiency, safety, and sustainability.

Flow Chemistry Optimization for this compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs). atomfair.comatomfair.com By performing reactions in a continuously flowing stream through a network of reactors, flow chemistry allows for precise control over parameters like temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. atomfair.comnumberanalytics.com

The synthesis of precursors for complex molecules often benefits from flow chemistry. For instance, the synthesis of a precursor for the antiepileptic drug rufinamide (B1680269) involved the in-situ conversion of 2,6-difluorobenzyl alcohol to 2,6-difluorobenzyl chloride using hydrogen chloride gas in a flow system. uc.pt This demonstrates the applicability of flow technology to starting materials structurally related to this compound. The subsequent reaction to form an azide (B81097) and a cycloaddition to yield a triazole were also performed in flow, highlighting the potential for multi-step telescoped processes that minimize the handling of hazardous intermediates. uc.pt

Table 2: Key Parameters and Advantages of Flow Chemistry Optimization

| Parameter | Description | Advantage in Flow Chemistry |

| Residence Time | The time reactants spend in the reactor. | Precisely controlled to maximize conversion and minimize side products. mdpi.com |

| Temperature & Pressure | Reaction conditions. | Superior heat and mass transfer allows for operating at higher temperatures and pressures safely, accelerating reaction rates. atomfair.comacs.org |

| Flow Rate | The rate at which reactants are pumped into the reactor. | Enables automated and scalable production; numbering-up (running parallel reactors) allows for increased throughput without re-optimization. atomfair.com |

| In-line Analysis & Purification | Real-time monitoring and purification steps integrated into the flow path. | Allows for rapid process optimization and can eliminate the need for separate workup steps. atomfair.comthieme-connect.de |

A key benefit of flow chemistry is the ability to telescope multiple reaction steps, where the output from one reactor flows directly into the next. acs.org This reduces the need for intermediate isolation and purification, saving time and resources. For example, a flow synthesis of Efavirenz involved the generation of a trifluoromethyl ketone followed by an in-line quench using a packed bed of dry silica (B1680970) gel, demonstrating an integrated reaction and partial purification sequence. thieme-connect.de

Principles of Green Chemistry in Fluorinated Alcohol Production

The production of pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com These principles are highly relevant to the synthesis of fluorinated alcohols.

The twelve principles of green chemistry provide a framework for creating more sustainable manufacturing processes. mdpi.comsyrris.com Key applications in fluorinated alcohol production include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. pharmafeatures.com Multicomponent reactions are a prime example of this principle in action. pharmafeatures.com

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are a major source of waste and environmental concern in pharmaceutical manufacturing. pharmafeatures.com Green chemistry encourages the use of safer alternatives like water or bio-derived solvents such as ethanol (B145695) and ethyl lactate. mdpi.com Research has shown that some reactions for preparing fluorinated compounds can be performed selectively in aqueous systems, offering an environmentally friendly, solvent-free procedure. rsc.orgrsc.org

Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is superior as they are used in small amounts and can carry out a single reaction many times. pharmafeatures.com Biocatalysis, which uses enzymes or whole cells, is particularly advantageous as reactions can be performed with high selectivity under mild conditions, often in water. mdpi.comjocpr.com

Energy Efficiency: Optimizing reactions to be conducted at ambient temperature and pressure reduces energy requirements and the associated carbon footprint. pharmafeatures.com Flow chemistry can contribute to energy efficiency through improved heat transfer. syrris.com

The application of these principles not only minimizes environmental impact but also leads to more economical, safer, and efficient chemical processes for drug manufacturing. acs.org

Chromatographic Purification and Isolation Strategies

The final step in any synthesis is the purification and isolation of the target compound to the required level of purity. For a molecule like this compound, which contains multiple stereoisomers, chromatography is an indispensable tool.

The separation of diastereomers can be particularly challenging due to their similar physical properties. chromforum.org A study comparing different chromatographic techniques for separating a diverse set of 258 drug-like diastereomer pairs found that supercritical fluid chromatography (SFC) was more successful than traditional high-performance liquid chromatography (HPLC). nih.gov SFC, which uses a supercritical fluid such as carbon dioxide as the mobile phase, often provides better resolution and faster separations for stereoisomers. nih.govresearchgate.net

Other specialized techniques can also be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an alternative to reversed-phase (RP) chromatography and is particularly useful for separating polar compounds, including diastereomers. researchgate.net

Specialized Stationary Phases: Columns with unique selectivities, such as pentafluorophenyl (PFP) or porous graphitic carbon (Hypercarb) phases, can provide the necessary resolution for difficult diastereomeric separations. chromforum.org C30 columns are also noted for their shape selectivity, which can be advantageous for separating structurally similar compounds. chromforum.org

Table 3: Chromatographic Techniques for Diastereomer Separation

| Technique | Abbreviation | Principle | Primary Application/Advantage |

| Supercritical Fluid Chromatography | SFC | Uses a supercritical fluid mobile phase for separation. | High success rate for diastereomer separation of drug-like molecules; fast separations. nih.govresearchgate.net |

| High-Performance Liquid Chromatography | HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Widely used; can be run in normal-phase, reversed-phase, or HILIC mode. nih.gov |

| Hydrophilic Interaction Liquid Chromatography | HILIC | A variant of normal-phase HPLC used for polar compounds. | Provides alternative selectivity to RP-HPLC, useful for positional and conformational isomers. researchgate.net |

The choice of chromatographic method is often determined empirically, requiring screening of various columns and mobile phase conditions to achieve the optimal separation of the desired stereoisomer of this compound. chromforum.org

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 2,6 Difluorophenyl Methanol

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Absorption Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups and vibrational modes within a molecule. For Cyclohexyl (2,6-difluorophenyl)methanol, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational modes would include the O-H stretching of the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and phenyl rings would be observed in the 2850-3000 cm⁻¹ range. The C-F stretching vibrations of the difluorophenyl group would likely produce strong absorptions in the 1100-1300 cm⁻¹ region. Additionally, C-O stretching and various bending vibrations would populate the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.

Table 1: Hypothetical FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | O-H stretch |

| Data not available | C-H (aromatic) stretch |

| Data not available | C-H (aliphatic) stretch |

| Data not available | C=C (aromatic) stretch |

| Data not available | C-F stretch |

| Data not available | C-O stretch |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the 2,6-difluorophenyl chromophore.

The π → π* transitions of the aromatic ring are expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm. The presence of the fluorine substituents and the cyclohexylmethanol group may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). The hydroxyl group is not a strong chromophore in this context and its direct electronic transitions would not be prominent.

Table 2: Hypothetical UV-Vis Spectral Data for this compound

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| Data not available | Data not available | Data not available | π → π transition* |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

An SCXRD analysis of a suitable single crystal of this compound would provide detailed information on its molecular geometry. This would include the precise bond lengths of the C-C, C-H, C-O, and C-F bonds, as well as the bond angles within the cyclohexyl and difluorophenyl rings. The analysis would also reveal the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenyl and cyclohexyl groups. If the compound crystallizes in a chiral space group, the absolute configuration of the stereocenter at the methanolic carbon could be determined.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆F₂O |

| Formula Weight | 226.26 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Theoretical and Computational Chemistry Investigations of Cyclohexyl 2,6 Difluorophenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system, providing detailed information about its electronic and geometric structure.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For Cyclohexyl (2,6-difluorophenyl)methanol, this would involve using a method like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) to determine the most stable three-dimensional structure. The optimization process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape. semanticscholar.org

The electronic structure describes the distribution of electrons within the molecule. These calculations reveal how the electronegative fluorine atoms and the hydroxyl group influence the electron density across the cyclohexyl and phenyl rings.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | C-O | 1.43 |

| O-H | 0.96 | |

| C-C (phenyl) | 1.39 | |

| C-F | 1.35 | |

| C-C (cyclohexyl) | 1.54 | |

| **Bond Angles (°) ** | C-O-H | 109.5 |

| (Phenyl)C-C-F | 118.0 | |

| (Cyclohexyl)C-C-C | 111.0 | |

| Dihedral Angles (°) | C-C-C-O | 120.0 |

Note: These values are representative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. semanticscholar.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing fluorine atoms would be expected to lower the energy of the LUMO, potentially affecting the molecule's electrophilic character.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Illustrative Value (eV) | Implication |

| HOMO Energy | -6.5 | Region of nucleophilicity, likely centered on the hydroxyl group and phenyl ring. |

| LUMO Energy | -0.8 | Region of electrophilicity, influenced by the difluorophenyl group. |

| HOMO-LUMO Gap | 5.7 | Indicates high chemical stability. |

Note: These energy values are illustrative and would be calculated using methods like TD-DFT. bhu.ac.in

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data. nih.govdergipark.org.tr

NMR (Nuclear Magnetic Resonance): Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the chemical shifts of ¹H and ¹³C atoms. nih.govsemanticscholar.org These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in this compound.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between orbitals. researchgate.netresearchgate.net This allows for the prediction of the absorption wavelengths (λmax), which correspond to the peaks in a UV-Vis spectrum, providing insight into the molecule's chromophores.

IR (Infrared): DFT calculations can predict the vibrational frequencies of the molecule. nih.gov Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the bonds. The resulting theoretical IR spectrum can be compared with an experimental one to identify characteristic functional groups, such as the O-H stretch of the alcohol and C-F stretches of the fluorinated ring.

Conformational Analysis and Molecular Dynamics Modeling

The flexibility of the cyclohexyl ring and the rotation around the bond connecting the two ring systems mean that this compound can exist in multiple conformations.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. acs.org For the cyclohexyl group, chair and boat conformations are typically considered. The analysis would reveal the most energetically favorable spatial arrangement of the molecule.

Molecular Dynamics (MD) Modeling: MD simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov An MD simulation of this compound, often in a solvent like water or an organic solvent, would show how the molecule behaves in a dynamic environment. It provides insights into its flexibility, conformational transitions, and interactions with surrounding molecules.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Molecular Electrostatic Potential Mapping)

Non-covalent interactions are crucial for understanding how molecules interact with each other and with biological targets. nih.govmhmedical.com

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the surface of a molecule. wolfram.comresearchgate.netchemrxiv.org It uses a color scale where red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. walisongo.ac.idmdpi.com For this molecule, the MEP map would likely show a negative potential around the oxygen and fluorine atoms and a positive potential around the hydroxyl hydrogen.

Computational Studies on Reaction Mechanisms

Computational chemistry can be used to model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. rsc.orgbohrium.com For this compound, this could involve studying:

Esterification or Etherification Reactions: Modeling the reaction of the hydroxyl group to understand its reactivity with electrophiles.

Oxidation Reactions: Investigating the mechanism of the conversion of the secondary alcohol to a ketone.

Substitution Reactions: Analyzing the potential for nucleophilic aromatic substitution on the difluorophenyl ring, although this is generally difficult.

By calculating the energy profile of a proposed reaction, chemists can determine the most likely pathway and predict the reaction rate, providing a theoretical foundation for designing synthetic routes.

Mechanistic Insights into Chemical Transformations Involving Cyclohexyl 2,6 Difluorophenyl Methanol

Mechanisms of Nucleophilic Attack at the Carbinol Center

The carbinol carbon in Cyclohexyl (2,6-difluorophenyl)methanol is a key site for nucleophilic substitution reactions. The mechanism of such a reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

In acidic media, the hydroxyl group can be protonated to form a good leaving group, water. This initial protonation is a rapid equilibrium step. Following protonation, the departure of water can proceed through two primary pathways:

S_N_1 Mechanism: The heterolytic cleavage of the C-O bond would lead to the formation of a secondary carbocation intermediate. The stability of this carbocation is influenced by the attached groups. The cyclohexyl group is known to stabilize an adjacent positive charge through hyperconjugation. However, the 2,6-difluorophenyl group, with its strong electron-withdrawing fluorine atoms, would destabilize the carbocation. This destabilizing effect likely makes the formation of a full carbocation intermediate less favorable.

S_N_2 Mechanism: Alternatively, a nucleophile can attack the carbinol carbon in a concerted fashion, displacing the protonated hydroxyl group. The feasibility of this pathway is largely dictated by steric hindrance. The bulky cyclohexyl and 2,6-difluorophenyl groups would significantly hinder the backside attack required for an S_N_2 reaction.

Given these competing factors, under conditions that favor ionization (e.g., polar protic solvents) but with the electronic destabilization from the fluorinated ring, the reaction may proceed through a pathway with significant S_N_1 character, possibly involving ion pairs, rather than a fully dissociated carbocation.

Table 1: Factors Influencing Nucleophilic Substitution at the Carbinol Center

| Factor | Influence on S_N_1 Pathway | Influence on S_N_2 Pathway | Probable Effect on this compound |

| Substrate Structure | Favored by stable carbocations. | Favored by less steric hindrance. | Steric hindrance disfavors S_N_2; electronic effects from the difluorophenyl group disfavor a full S_N_1 carbocation. |

| Nucleophile | Weak nucleophiles favor S_N_1. | Strong nucleophiles favor S_N_2. | Dependent on specific reaction conditions. |

| Leaving Group | A good leaving group is essential. | A good leaving group is essential. | Protonation of the -OH group is necessary to form a good leaving group (H₂O). |

| Solvent | Polar protic solvents stabilize the carbocation and leaving group. | Polar aprotic solvents can favor S_N_2. | Polar protic solvents would be necessary to facilitate the departure of the leaving group. |

Rearrangement Processes (e.g., Baeyer-Villiger Analogues involving cyclohexyl migration)

While this compound itself would not directly undergo a Baeyer-Villiger rearrangement, its corresponding ketone, Cyclohexyl (2,6-difluorophenyl)methanone, which can be formed via oxidation, would be a substrate for this reaction. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group and is notable for its predictable regioselectivity based on the migratory aptitude of the substituents.

The generally accepted order of migratory aptitude in the Baeyer-Villiger oxidation is: tertiary alkyl > cyclohexyl ≈ secondary alkyl > benzyl (B1604629) > aryl > primary alkyl > methyl. adichemistry.comfrontiersin.org In the case of Cyclohexyl (2,6-difluorophenyl)methanone, the competition would be between the migration of the cyclohexyl group and the 2,6-difluorophenyl group.

Based on the established migratory aptitude, the cyclohexyl group would be expected to migrate preferentially over the phenyl group. adichemistry.comfrontiersin.org The electron-withdrawing fluorine atoms on the phenyl ring would further decrease its migratory aptitude. The mechanism proceeds through the formation of a Criegee intermediate, followed by the concerted migration of one of the groups to the electron-deficient oxygen.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | General Aptitude | Specific to Cyclohexyl (2,6-difluorophenyl)methanone |

| Tertiary Alkyl | Highest | Not Applicable |

| Cyclohexyl | High | Predicted to Migrate |

| Secondary Alkyl | High | Not Applicable |

| Phenyl | Moderate | Lowered by electron-withdrawing fluorine atoms |

| Primary Alkyl | Low | Not Applicable |

| Methyl | Lowest | Not Applicable |

Oxidative Transformations and Catalytic Cycles

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this would yield Cyclohexyl (2,6-difluorophenyl)methanone. A variety of oxidizing agents and catalytic systems can accomplish this, each with its own mechanistic pathway.

A common mechanism for the oxidation of secondary alcohols involves the formation of a chromate (B82759) ester, followed by the rate-determining elimination of a proton from the carbinol carbon with the assistance of a base (often water), leading to the ketone and a reduced chromium species.

Alternatively, catalytic oxidation processes, often employing a metal catalyst and a terminal oxidant, can proceed through different mechanistic cycles. For instance, a catalytic cycle might involve:

Coordination of the alcohol to the metal center.

Oxidative addition into the C-H bond of the carbinol.

β-hydride elimination to form the ketone and a metal-hydride species.

Regeneration of the catalyst by the terminal oxidant.

The presence of the bulky cyclohexyl group and the electronically distinct difluorophenyl group could influence the rate and efficiency of these catalytic cycles by affecting the binding of the substrate to the catalyst and the electronic properties of the key intermediates.

Proton Transfer and Solvation Effects

Proton transfer is a critical step in many reactions of alcohols. As mentioned for nucleophilic substitution, the initial protonation of the hydroxyl group is often the first step in activating it as a leaving group. The efficiency of this proton transfer is highly dependent on the acidity of the medium and the basicity of the alcohol's oxygen atom.

Solvation plays a crucial role in modulating the reactivity of this compound. In polar protic solvents, the hydroxyl group can act as both a hydrogen bond donor and acceptor. This solvation shell must be reorganized during the course of a reaction, which can have a significant energetic cost.

For reactions proceeding through ionic intermediates, such as an S_N_1-like pathway, the ability of the solvent to stabilize the forming carbocation and the leaving group is paramount. Polar protic solvents are particularly effective at this. The solvent can also influence the conformational preferences of the flexible cyclohexyl ring, which in turn can affect the accessibility of the reactive center. In aprotic solvents, the aggregation of alcohol molecules through hydrogen bonding can influence the observed kinetics. The specific solvent environment can thus have a profound impact on both the rate and the mechanistic pathway of reactions involving this compound.

Advanced Applications and Derivatization Strategies for Cyclohexyl 2,6 Difluorophenyl Methanol

Role as a Versatile Synthetic Building Block

The reactivity of the secondary alcohol and the stereochemical possibilities offered by the cyclohexyl ring make Cyclohexyl (2,6-difluorophenyl)methanol an important intermediate in the synthesis of elaborate organic structures.

Incorporation into Complex Organic Architectures (e.g., aminocyclohexyl derivatives, PIM kinase inhibitors)

A prominent application of this chemical scaffold is in the synthesis of Proviral Insertion site of Moloney murine leukemia (PIM) kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are overexpressed in many types of cancers, making them a key target for oncological therapies.

Researchers have focused on improving the metabolic stability of PIM kinase inhibitors. One successful strategy involves replacing traditionally used piperidine rings with cyclohexyl groups. This modification led to the development of potent pan-PIM inhibitors with enhanced pharmacokinetic profiles suitable for clinical development.

A notable example is the synthesis of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, a compound also known as PIM447. The synthesis of this complex molecule utilizes a substituted aminocyclohexyl moiety, which can be conceptually derived from a cyclohexyl(phenyl)methanol-type precursor. The synthetic route to these aminocyclohexyl targets involves multiple steps, including palladium-mediated carbon bond formation and stereocontrolled reductions to establish the required cis- and trans- relationships of the substituents on the cyclohexane (B81311) ring. The inclusion of the 2,6-difluorophenyl group is critical for the compound's potent inhibitory activity against PIM kinases.

| Compound | Target | Key Structural Moieties | Significance |

|---|---|---|---|

| PIM447 (LGH447) | Pan-PIM Kinase (PIM1, 2, 3) | Aminocyclohexyl, 2,6-difluorophenyl | Potent inhibitor with improved metabolic stability that entered clinical trials. organic-chemistry.org |

Precursor for Functionalized Heterocyclic Systems (e.g., triazoles, β-lactams, thiazolines)

The functional handle of the secondary alcohol in this compound allows for its derivatization into precursors for various heterocyclic systems, which are foundational structures in many pharmaceuticals.

Triazoles: 1,2,3-Triazoles are stable, aromatic five-membered rings commonly synthesized via [3+2] cycloaddition reactions, often referred to as "click chemistry". To serve as a precursor for a triazole, this compound can be chemically modified in one of two primary ways:

Conversion to an Azide (B81097): The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide. Alternatively, a Mitsunobu reaction can provide direct access to the azide. The resulting cyclohexyl(2,6-difluorophenyl)methyl azide can then react with a terminal alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole.

Conversion to an Alkyne: The alcohol can be oxidized to the corresponding ketone. Subsequent reaction with an alkynylating agent, such as the anion of trimethylsilylacetylene, followed by deprotection, would yield a propargyl alcohol. This terminal alkyne can then react with an organic azide to form the triazole ring.

β-Lactams: The β-lactam is a four-membered cyclic amide that forms the core of penicillin and related antibiotics. The most common route to β-lactams is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine. While not a direct precursor, this compound can be derivatized to be incorporated into one of the reactants. For instance, oxidation of the alcohol would yield cyclohexyl(2,6-difluorophenyl)ketone. This ketone could then be transformed into a suitable imine component for the Staudinger reaction, thereby incorporating the difluorophenyl and cyclohexyl groups into the final β-lactam structure at the C4 position.

Thiazolines: Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen. A common synthetic route involves the condensation of a β-amino thiol with a carboxylic acid or its derivative. To utilize this compound as a precursor, it would first need to be oxidized to the corresponding carboxylic acid, cyclohexyl(2,6-difluorophenyl)methanoic acid. This transformation is challenging without cleaving the core structure. A more viable pathway involves the oxidation of the alcohol to the corresponding aldehyde. This aldehyde can then undergo condensation with a β-amino thiol like cysteine to form the thiazoline ring. nih.govacs.org

| Target Heterocycle | Required Intermediate | Plausible Derivatization of Precursor Alcohol |

|---|---|---|

| Triazole | Azide or Alkyne | Conversion of -OH to -N3 via mesylation/substitution or Mitsunobu reaction. |

| β-Lactam | Imine | Oxidation of -OH to ketone, followed by reaction with a primary amine. |

| Thiazoline | Aldehyde or Carboxylic Acid | Oxidation of -OH to an aldehyde for direct condensation with a β-amino thiol. acs.org |

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a reaction to form one enantiomer or diastereomer selectively over the other. The structural characteristics of this compound make it an excellent candidate for development into a chiral auxiliary.

Its structure is analogous to the well-established trans-2-phenyl-1-cyclohexanol auxiliary, which is known to be highly effective in controlling stereochemistry. By attaching the chiral, enantiomerically pure alcohol to a prochiral substrate via an ester or ether linkage, the bulky cyclohexyl and electronically distinct difluorophenyl groups can effectively shield one face of the molecule. This steric and electronic influence forces an incoming reagent to attack from the less hindered face, leading to a high degree of stereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions. After the reaction, the auxiliary can be cleaved from the product and potentially recycled. The presence of the electron-withdrawing fluorine atoms could modify the electronic nature of the auxiliary, potentially influencing the reactivity and selectivity of Lewis acid-catalyzed processes.

Furthermore, the hydroxyl group provides a handle for incorporating this scaffold into more complex chiral ligands for transition metal catalysis. Bidentate or tridentate ligands could be synthesized by linking the oxygen atom and a functionalized position on the cyclohexyl or phenyl ring to a metal center, creating a well-defined chiral environment for asymmetric reactions like hydrogenations or C-C bond-forming cross-couplings.

Synthesis of Spectroscopic Probes and Labeled Compounds (e.g., fluorescent derivatives)

Spectroscopic probes, particularly fluorescent probes, are indispensable tools in biochemistry and cell biology for visualizing and tracking molecules. This compound can serve as a core structure for the synthesis of such probes.

The general strategy does not rely on the intrinsic fluorescence of the precursor but rather involves covalently attaching a known fluorophore to it. The secondary alcohol is the ideal site for this modification. Common fluorophores such as dansyl chloride, coumarin derivatives, or BODIPY dyes, which contain reactive groups like carboxylic acids, acyl chlorides, or sulfonyl chlorides, can be readily attached to the hydroxyl group through an esterification reaction.

The resulting molecule would consist of the this compound scaffold, which could be designed to interact with a specific biological target (e.g., an enzyme or receptor), and the attached fluorophore, which would report on the location or binding of the molecule through changes in its fluorescence signal. This modular approach allows for the creation of tailored probes for various biological investigations.

Future Perspectives in Cyclohexyl 2,6 Difluorophenyl Methanol Research

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread investigation and application of Cyclohexyl (2,6-difluorophenyl)methanol. While classical approaches such as the Grignard reaction between a cyclohexyl magnesium halide and 2,6-difluorobenzaldehyde (B1295200) provide a foundational method, future research is expected to focus on more sophisticated and sustainable strategies.

One promising avenue is the use of organocatalysis , which can offer a metal-free and environmentally benign alternative to traditional methods. nih.gov The development of chiral organocatalysts could also enable the enantioselective synthesis of this compound, which is crucial for many pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

Furthermore, flow chemistry presents an opportunity to enhance reaction efficiency, safety, and scalability. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

The exploration of biocatalysis , utilizing enzymes to carry out the synthesis, is another exciting frontier. Enzymes can offer unparalleled selectivity under mild reaction conditions, reducing the environmental impact of the synthetic process. Identifying or engineering an enzyme capable of catalyzing the formation of this compound could revolutionize its production.

Future research will likely focus on a comparative analysis of these emerging synthetic methods to identify the most optimal route in terms of yield, selectivity, cost-effectiveness, and environmental impact.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, potential for enantioselectivity | Design of novel chiral catalysts |

| Flow Chemistry | Enhanced control, safety, and scalability | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild conditions, sustainability | Discovery and engineering of suitable enzymes |

| Improved Grignard | Well-established, readily available reagents | Optimization of reaction conditions to improve yield and reduce by-products |

Exploration of Unprecedented Reactivity and Derivatization

The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. The presence of the hydroxyl group, the difluorinated aromatic ring, and the cyclohexyl moiety opens up a plethora of possibilities for derivatization, leading to the creation of novel molecules with tailored properties.

The hydroxyl group serves as a prime handle for a variety of chemical transformations. Future research will undoubtedly explore its esterification, etherification, and conversion to other functional groups. For instance, derivatization with fluorinated acyl groups could lead to compounds with enhanced detectability for analytical purposes. libretexts.org The development of novel activation methods for the benzylic C-OH bond, such as through photoredox catalysis, could also unlock new reaction pathways. acs.org

The 2,6-difluorophenyl group significantly influences the reactivity of the molecule. The strong electron-withdrawing nature of the fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution, a reaction that is typically challenging for non-fluorinated benzene (B151609) rings. numberanalytics.com This opens up avenues for the introduction of a wide range of substituents onto the aromatic core, allowing for fine-tuning of the molecule's electronic and steric properties.

The cyclohexyl group , while often considered a relatively inert scaffold, can also participate in chemical transformations. Future studies may investigate functionalization of the cyclohexyl ring to introduce additional diversity and modulate the lipophilicity and conformational properties of the molecule. The synthesis of various substituted cyclohexanol (B46403) derivatives has been a subject of interest and could be applied here. researchgate.net

The exploration of these derivatization strategies will be crucial for building a library of this compound analogs, which can then be screened for various applications, particularly in the search for new therapeutic agents. nih.govtandfonline.com

| Reactive Site | Potential Derivatization Reactions | Potential Outcomes |

| Hydroxyl Group | Esterification, Etherification, Oxidation | Modified solubility, bioavailability, and reactivity |

| 2,6-Difluorophenyl Ring | Nucleophilic Aromatic Substitution | Introduction of diverse functional groups for property tuning |

| Cyclohexyl Ring | C-H Functionalization | Modulation of lipophilicity and conformational flexibility |

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. By employing theoretical models, researchers can predict a wide range of molecular properties and reaction outcomes, thereby guiding experimental efforts and reducing the need for time-consuming and resource-intensive trial-and-error approaches.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. acs.org Such studies can provide valuable insights into the influence of the fluorine atoms on the molecule's reactivity and conformational preferences. nih.gov For instance, computational analysis of the molecular electrostatic potential can help in understanding and predicting intermolecular interactions, which are crucial for drug-receptor binding. nih.gov

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with biological macromolecules such as proteins and enzymes. This can aid in the rational design of new derivatives with improved binding affinities and specificities. Understanding the preferred conformations of the cyclohexyl ring and its orientation relative to the difluorophenylmethanol moiety will be key to designing effective analogs.

Furthermore, predictive modeling of reaction pathways and transition states can assist in the optimization of synthetic routes. By calculating the activation energies of different reaction pathways, computational methods can help identify the most favorable conditions for a desired transformation, leading to higher yields and selectivities. This is particularly relevant for exploring the unprecedented reactivity of the fluorinated aromatic ring. digitellinc.com

The integration of computational chemistry with experimental work will undoubtedly lead to a more efficient and targeted exploration of the chemical space around this compound, paving the way for the discovery of novel materials and therapeutics. nih.gov

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Geometry, charge distribution, spectroscopic data |

| Molecular Dynamics (MD) | Simulation of dynamic behavior | Conformational preferences, binding interactions |

| Reaction Pathway Modeling | Optimization of synthetic routes | Transition state energies, reaction kinetics |

Q & A

Q. What is the molecular structure of Cyclohexyl (2,6-difluorophenyl)methanol, and how does its stereochemistry impact synthetic strategies?

The compound consists of a cyclohexyl group and a 2,6-difluorophenyl moiety linked via a methanol bridge. The fluorine atoms induce electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. The chiral center at the methanol carbon necessitates enantioselective synthesis, such as asymmetric reduction of ketone precursors using chiral catalysts. Structural analogs like (2,6-Difluorophenyl)(6-methoxypyridin-3-yl)methanol highlight the importance of stereochemical control in biologically active derivatives .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization employs ¹H/¹³C/¹⁹F NMR to confirm structure and purity, with fluorine NMR critical for verifying substitution patterns. HPLC (C18 column, 300 mm × 3.9 mm, UV detection at 254 nm) is standard for purity assessment, as demonstrated in studies of related fluorinated alcohols. Flash chromatography (230–400 mesh silica) is effective for purification during synthesis .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen). Related fluorinated alcohols degrade under light exposure, necessitating UV protection. Long-term preservation at -20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of fluorinated aromatic alcohols like this compound?

Validate data using differential scanning calorimetry (DSC) and GC-MS , cross-referencing with standardized databases (e.g., NIST). Reproduce measurements under controlled humidity/temperature to account for fluorine’s inductive effects on thermodynamic stability. Comparative studies on halogenated phenols emphasize rigorous calibration against reference compounds .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

High ee (>90%) is achievable via chiral auxiliaries (e.g., (R)-BINAP-Ru complexes) for ketone reduction. Optimize catalyst loading (5–10 mol%) and temperature (0–25°C) to minimize racemization. Chiral stationary phase HPLC (e.g., Chiralpak AD-H) is essential for ee determination, as validated in protocols for triazole derivatives .

Q. How do structural modifications to the cyclohexyl or difluorophenyl groups affect biological activity in medicinal chemistry?

Replacing cyclohexyl with smaller alkyl chains (e.g., methyl) reduces steric hindrance, enhancing binding to targets like HIV integrase. Fluorine position (ortho vs. para) alters electron distribution, impacting hydrophobic interactions in enzyme pockets. Analogs such as (2,6-dichlorophenyl)methanol demonstrate that halogen electronegativity correlates with inhibitory potency in enzymatic assays .

Methodological Considerations

- Synthetic Optimization : Prioritize flash chromatography (230–400 mesh silica) for intermediates, and validate purity via HPLC with UV detection .

- Data Validation : Use NIST thermodynamic databases to reconcile discrepancies in phase transition or enthalpy data .

- Stability Testing : Conduct accelerated degradation studies under UV light and varying temperatures to establish shelf-life guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.